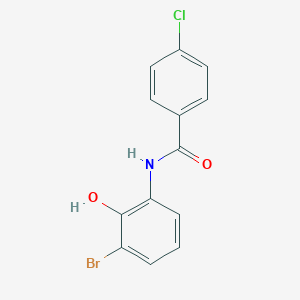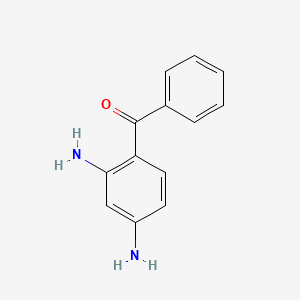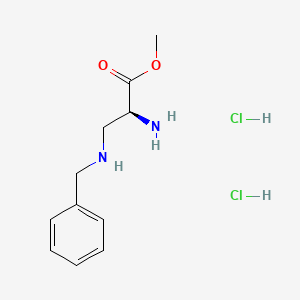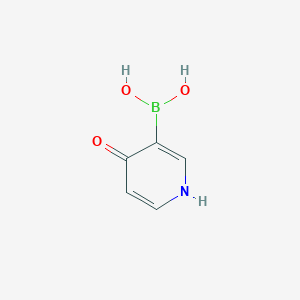
(4-Hydroxypyridin-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxypyridin-3-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a hydroxyl group at the 4-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxypyridin-3-YL)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by an ortho-directing group, followed by borylation to introduce the boronic acid functionality.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes .
Types of Reactions:
Suzuki-Miyaura Coupling: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly employed compared to coupling reactions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
(4-Hydroxypyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Hydroxypyridin-3-YL)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The hydroxyl group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Pyridinylboronic Acids: Other pyridinylboronic acids, such as 2-pyridinylboronic acid and 3-pyridinylboronic acid, share similar structural features but differ in the position of the boronic acid group.
Borinic Acids: Compounds like diarylborinic acids have two C-B bonds and exhibit different reactivity and properties compared to boronic acids.
Uniqueness: (4-Hydroxypyridin-3-YL)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyridine ring, which imparts distinct reactivity and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C5H6BNO3 |
|---|---|
Molecular Weight |
138.92 g/mol |
IUPAC Name |
(4-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3,9-10H,(H,7,8) |
InChI Key |
BFDQSAOKDNUDIM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC=CC1=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
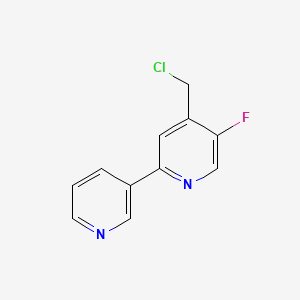

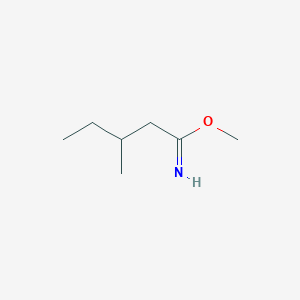
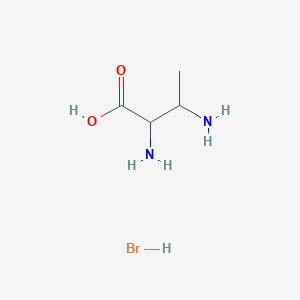
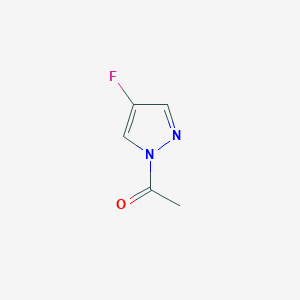
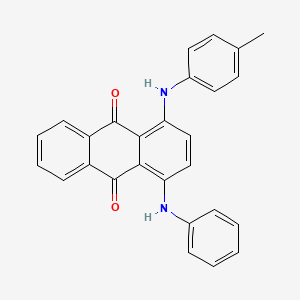
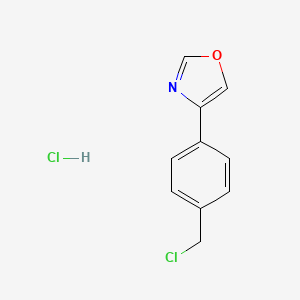
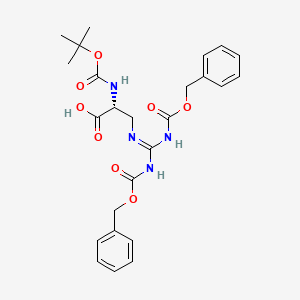
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
